![molecular formula C17H24BrNO5 B4044354 1-[3-(2-Bromophenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4044354.png)
1-[3-(2-Bromophenoxy)propyl]-3-methylpiperidine;oxalic acid
Overview
Description
1-[3-(2-Bromophenoxy)propyl]-3-methylpiperidine; oxalic acid is a chemical compound that has garnered interest in various scientific fields. This compound is known for its unique structure, which includes a bromophenoxy group attached to a propyl chain, linked to a methylpiperidine moiety. The presence of oxalic acid further adds to its chemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Bromophenoxy)propyl]-3-methylpiperidine typically involves the reaction of 2-bromophenol with 1,3-dibromopropane to form 3-(2-bromophenoxy)propyl bromide. This intermediate is then reacted with 3-methylpiperidine under basic conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Bromophenoxy)propyl]-3-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of dehalogenated piperidine derivatives.
Scientific Research Applications
1-[3-(2-Bromophenoxy)propyl]-3-methylpiperidine; oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(2-Bromophenoxy)propyl]-3-methylpiperidine involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(2-Methoxyphenoxy)propyl]-3-methylpiperidine
- 1-[3-(2-Chlorophenoxy)propyl]-3-methylpiperidine
- 1-[3-(2-Fluorophenoxy)propyl]-3-methylpiperidine
Uniqueness
1-[3-(2-Bromophenoxy)propyl]-3-methylpiperidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its methoxy, chloro, and fluoro analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-[3-(2-bromophenoxy)propyl]-3-methylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.C2H2O4/c1-13-6-4-9-17(12-13)10-5-11-18-15-8-3-2-7-14(15)16;3-1(4)2(5)6/h2-3,7-8,13H,4-6,9-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCIUTBHUUCJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=CC=CC=C2Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[3-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4044279.png)
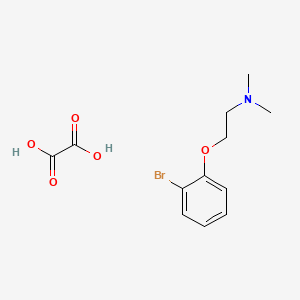
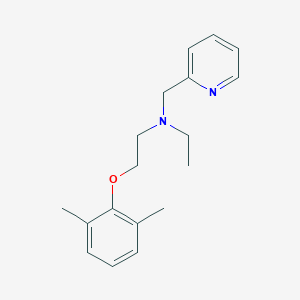
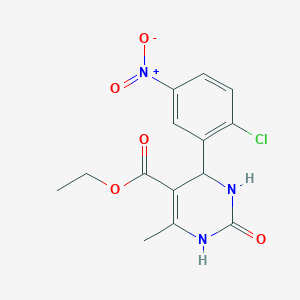
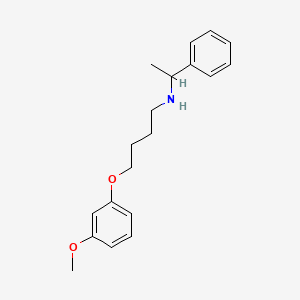
![1-[3-(4-Chloro-3-ethylphenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4044330.png)
![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-3-methylpiperidine oxalate](/img/structure/B4044334.png)
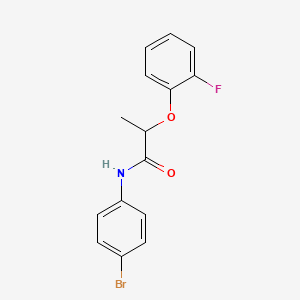
![N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-2-butanamine oxalate](/img/structure/B4044348.png)
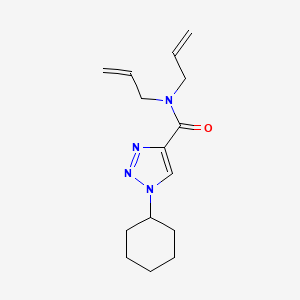
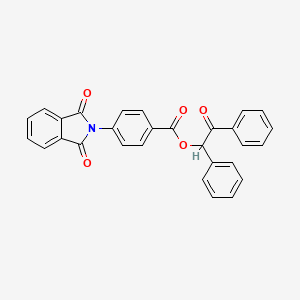

![4-[2-(4-Chlorophenyl)sulfanylethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044383.png)
![3,5-Dimethyl-1-[4-(2-nitrophenoxy)butyl]piperidine;oxalic acid](/img/structure/B4044389.png)
